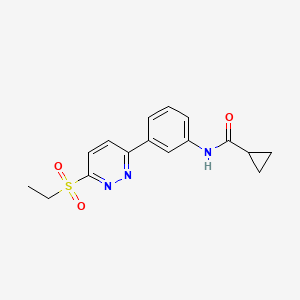
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}cyclopropanecarboxamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that pyridazine derivatives have shown a wide range of pharmacological activities . For example, some pyridazine derivatives have been recognized for their inotropic and vasodilator properties
Biochemical Pathways
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties , suggesting that they may affect multiple biochemical pathways
Result of Action
Pyridazine derivatives have been demonstrated to possess a wide range of biological properties , suggesting that they may have diverse molecular and cellular effects
Actividad Biológica
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H23N3O4S, with a molecular weight of 425.5 g/mol. Its structure features a cyclopropanecarboxamide core linked to a phenyl group substituted with a pyridazinyl moiety, which is further functionalized with an ethylsulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyridazinyl intermediate, followed by coupling reactions with cyclopropanecarboxylic acid derivatives under controlled conditions.
Research indicates that this compound may exert its biological effects through modulation of specific molecular targets involved in inflammatory and neurodegenerative pathways. The ethylsulfonyl group is believed to enhance the compound's binding affinity to these targets, potentially leading to anti-inflammatory and neuroprotective effects.
Therapeutic Potential
- Anti-inflammatory Activity : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Properties : Some derivatives of similar compounds have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could exhibit similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases.
Case Study 2: Neuroprotection
A recent investigation into GSK-3β inhibitors highlighted structural analogs of this compound as promising candidates for neuroprotection. These compounds demonstrated significant inhibition of GSK-3β activity, which is crucial in the pathophysiology of neurodegenerative disorders .
Propiedades
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-23(21,22)15-9-8-14(18-19-15)12-4-3-5-13(10-12)17-16(20)11-6-7-11/h3-5,8-11H,2,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTPBSHMTUXRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














